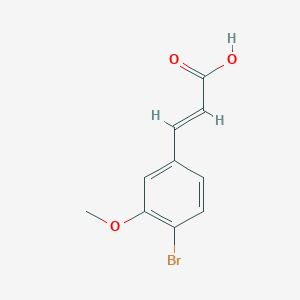
4-Brom-3-methoxyzimtsäure
Übersicht
Beschreibung
4-Bromo-3-methoxycinnamic acid is an organic compound . It has been used in the preparation of various other compounds .
Synthesis Analysis
The synthesis of 4-Bromo-3-methoxycinnamic acid or similar compounds has been described in several studies . For instance, one study describes the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methoxycinnamic acid contains a total of 23 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .
Chemical Reactions Analysis
4-Bromo-trans-cinnamic acid has been shown to undergo a photo-induced head-to-head [2 + 2] cycloaddition reaction in addition to a reversible phase transition .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-methoxycinnamic acid include a molecular weight of 257.08 g/mol. The compound contains a total of 23 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Therapie
Diese Verbindung wurde auf ihr Potenzial zur Herstellung von natürlichen Nanopartikeln aus Heilpflanzen untersucht, die für die antibakterielle Therapie, insbesondere gegen arzneimittelresistente Bakterienstämme, eingesetzt werden könnten .
Organische Synthese
Sie dient als Reagenz und Zwischenprodukt in der organischen Synthese und bietet ein Gerüst für den Aufbau komplexerer chemischer Strukturen .
Nanopartikelbildung
In Kombination mit anderen Phytochemikalien kann 4-Brom-3-methoxyzimtsäure zur Bildung von Nanopartikeln mit antibakteriellen Eigenschaften beitragen .
Polymerforschung
Es wurde in polymergestützten Reaktionen eingesetzt, wie z. B. der stereoselektiven Umwandlung von trans-Zimtsäure zu trans-β-Bromstyrol, was seine Nützlichkeit in der Polymerchemie unterstreicht .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
The mode of action of cinnamic acid derivatives generally involves interactions with cellular targets, leading to changes in cell function. For example, some derivatives have been found to inhibit enzymes, modulate signal transduction pathways, or interact with cell receptors .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly influence the bioavailability and efficacy of cinnamic acid derivatives. These properties can be affected by various factors, including the chemical structure of the derivative, the route of administration, and individual patient factors .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of cinnamic acid derivatives .
Biochemische Analyse
Biochemical Properties
4-Bromo-3-methoxycinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as tyrosinase, where it acts as an inhibitor, thereby affecting the enzyme’s ability to catalyze the oxidation of phenolic compounds . Additionally, 4-Bromo-3-methoxycinnamic acid has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 4-Bromo-3-methoxycinnamic acid on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of 4-Bromo-3-methoxycinnamic acid as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 4-Bromo-3-methoxycinnamic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For instance, its interaction with tyrosinase results in enzyme inhibition, while its binding to cell surface receptors can trigger downstream signaling cascades . Additionally, 4-Bromo-3-methoxycinnamic acid can modulate gene expression by influencing transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-methoxycinnamic acid have been studied over various time frames. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 4-Bromo-3-methoxycinnamic acid can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-methoxycinnamic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Bromo-3-methoxycinnamic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-methoxycinnamic acid is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its binding to albumin in the bloodstream facilitates its distribution to target tissues .
Subcellular Localization
The subcellular localization of 4-Bromo-3-methoxycinnamic acid is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, enhancing its functional specificity .
Eigenschaften
IUPAC Name |
(E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBZIWVGKOEFAF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


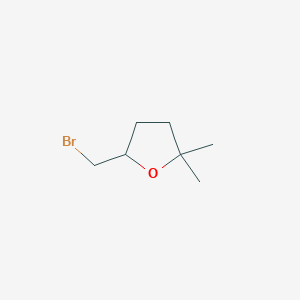



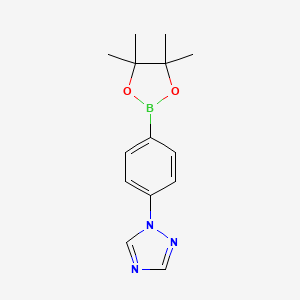



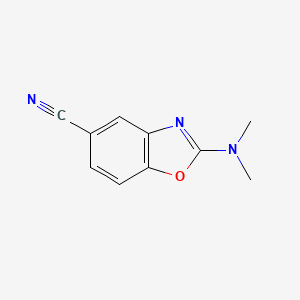
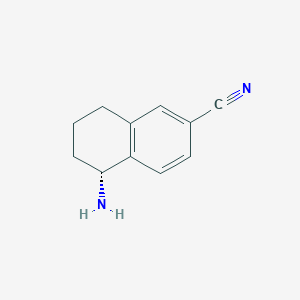
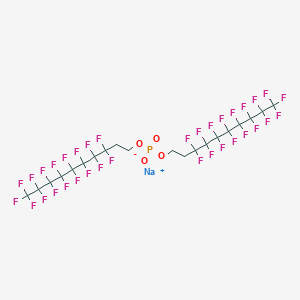
![3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1532623.png)
![tert-butyl (2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B1532625.png)

